molecular formula C26H22N6O2S2 B2845203 N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-3-methylbenzamide CAS No. 391915-66-5

N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-3-methylbenzamide

Cat. No. B2845203
CAS RN: 391915-66-5
M. Wt: 514.62
InChI Key: KVOHECWPAXOARB-UHFFFAOYSA-N
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Description

N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-3-methylbenzamide is a useful research compound. Its molecular formula is C26H22N6O2S2 and its molecular weight is 514.62. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Reactivity

The synthesis of complex molecules often involves the formation of specific heterocyclic compounds, such as benzothiazoles and triazoles, which are known for their versatility in chemical reactions. For instance, the synthesis of 5-amino-2-hydrazino-1,3-thiazole derivatives through reactions of N-(1-chloro-2-oxo-2-phenylethyl) carboxamides with thiosemicarbazides demonstrates the potential for creating diverse chemical structures with biological activity A. G. Balya et al., 2008. This type of chemical reactivity is crucial for developing new compounds with specific properties.

Anticancer Activity

Compounds containing benzothiazole moieties have been evaluated for their anticancer properties. For example, a study on 4-thiazolidinones containing benzothiazole moiety found significant anticancer activity against various cancer cell lines, highlighting the potential of such compounds in therapeutic applications D. Havrylyuk et al., 2010. This suggests that derivatives of benzothiazoles, including the specified compound, could be explored for their anticancer efficacy.

Antimicrobial Activity

Benzothiazole derivatives have also been investigated for their antimicrobial activity. For instance, research into fluorobenzamides containing thiazole and thiazolidine showed promising antimicrobial analogs against both bacterial and fungal strains N. Desai et al., 2013. The activity of such compounds against a range of microbial pathogens indicates their potential utility in developing new antimicrobial agents.

Corrosion Inhibition

Additionally, benzothiazole derivatives have been used as corrosion inhibitors for various metals. A study demonstrated that benzothiazole derivatives could effectively inhibit steel corrosion in acidic solutions, offering insights into their application in industrial processes to protect against corrosion Zhiyong Hu et al., 2016.

Mechanism of Action

properties

IUPAC Name

N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N6O2S2/c1-17-8-7-9-18(14-17)24(34)27-15-22-30-31-26(32(22)19-10-3-2-4-11-19)35-16-23(33)29-25-28-20-12-5-6-13-21(20)36-25/h2-14H,15-16H2,1H3,(H,27,34)(H,28,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVOHECWPAXOARB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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